![molecular formula C12H12BrF3O2 B13124705 Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl propanoates.
Reduction: Formation of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis to release the active acid form, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 3-bromo-2-fluoro-4-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both bromo and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common in similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C12H12BrF3O2 |
|---|---|
Poids moléculaire |
325.12 g/mol |
Nom IUPAC |
ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
IBVBYHGZNPYUNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=C(C=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


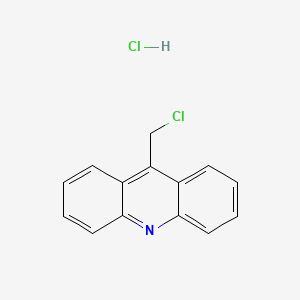
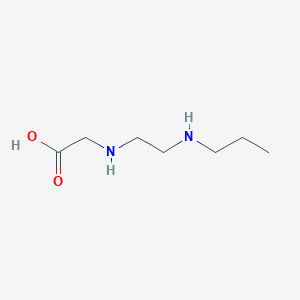


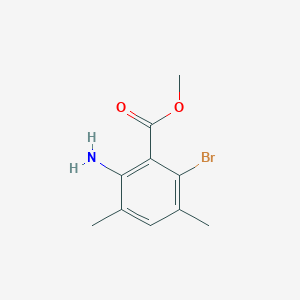
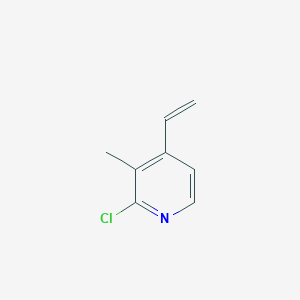
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
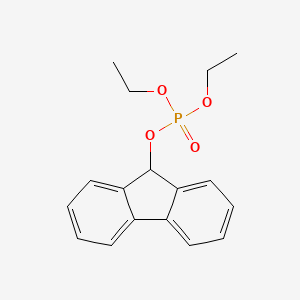

![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
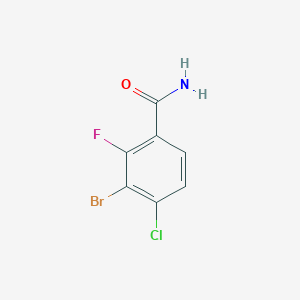
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)
